molecular formula C6H8F2N4O B7973109 4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine

4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine

Cat. No.: B7973109
M. Wt: 190.15 g/mol
InChI Key: BWBYOEFSCQGGBI-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine is a compound that features a pyrimidine ring substituted with a difluoroethoxy group at the 4-position and a hydrazineyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine typically involves the introduction of the difluoroethoxy group and the hydrazineyl group onto a pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with 2,2-difluoroethanol under appropriate conditions to introduce the difluoroethoxy group. Subsequently, the hydrazineyl group can be introduced through a reaction with hydrazine or a hydrazine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazineyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The pyrimidine ring can be reduced under certain conditions.

    Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazineyl group can yield azo compounds, while substitution of the difluoroethoxy group can result in various substituted pyrimidine derivatives.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The hydrazineyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Difluoroethoxy)-6-methylpyrimidine: Similar structure but with a methyl group instead of a hydrazineyl group.

    4-(2,2-Difluoroethoxy)-6-aminopyrimidine: Contains an amino group instead of a hydrazineyl group.

    4-(2,2-Difluoroethoxy)-6-chloropyrimidine: Features a chlorine atom instead of a hydrazineyl group.

Uniqueness

4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine is unique due to the presence of both the difluoroethoxy and hydrazineyl groups, which confer distinct chemical properties and reactivity. The combination of these groups can enhance the compound’s potential for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

[6-(2,2-difluoroethoxy)pyrimidin-4-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N4O/c7-4(8)2-13-6-1-5(12-9)10-3-11-6/h1,3-4H,2,9H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBYOEFSCQGGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1OCC(F)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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